4-Amino-8-(4-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-8-(4-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazinyl derivatives This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methoxymethyl group, and a cyanide group
Preparation Methods
The synthesis of 4-amino-8-(4-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[5,1-c][1,2,4]triazinyl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction using chlorinated aromatic compounds.
Addition of the methoxymethyl group: This step involves the use of methoxymethylating agents under basic conditions.
Incorporation of the cyanide group: This is typically done using cyanating agents such as sodium cyanide or potassium cyanide under anhydrous conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
4-amino-8-(4-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The cyanide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
4-amino-8-(4-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and polymers.
Biological Research: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-amino-8-(4-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in the context of its anti-cancer properties. The molecular pathways involved may include the inhibition of kinases and other signaling proteins.
Comparison with Similar Compounds
When compared to similar compounds, 4-amino-8-(4-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-amino-8-(4-chlorophenyl)-pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
4-amino-8-(4-methylphenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide:
4-amino-8-(4-chlorophenyl)-7-(hydroxymethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl cyanide: Replacement of the methoxymethyl group with a hydroxymethyl group affects its solubility and reactivity.
Properties
Molecular Formula |
C14H11ClN6O |
---|---|
Molecular Weight |
314.73 g/mol |
IUPAC Name |
4-amino-8-(4-chlorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN6O/c1-22-7-11-12(8-2-4-9(15)5-3-8)14-19-18-10(6-16)13(17)21(14)20-11/h2-5H,7,17H2,1H3 |
InChI Key |
NBKVDPWGVIWLAF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.